molecular formula C12H16BrNO B2645825 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one CAS No. 3768-66-9

1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one

Cat. No.: B2645825
CAS No.: 3768-66-9
M. Wt: 270.17
InChI Key: KRKVNAATYXNGFO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one is an organic compound that belongs to the class of phenylbutanones It is characterized by the presence of a bromine atom attached to the phenyl ring and a dimethylamino group attached to the butanone chain

Scientific Research Applications

1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one typically involves the following steps:

    Bromination of Phenylbutanone: The starting material, phenylbutanone, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Dimethylamino Group: The brominated intermediate is then reacted with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the dimethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted phenylbutanones.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-(dimethylamino)butan-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-4-(dimethylamino)butan-1-one: Similar structure with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-4-(dimethylamino)butan-1-one: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.

Properties

IUPAC Name

1-(4-bromophenyl)-4-(dimethylamino)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-14(2)9-3-4-12(15)10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKVNAATYXNGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3768-66-9
Record name 1-(4-bromophenyl)-4-(dimethylamino)butan-1-one
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